molecular formula C10H13NO2 B8611726 (5-(Cyclopropylmethoxy)pyridin-2-yl)methanol

(5-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Cat. No. B8611726
M. Wt: 179.22 g/mol
InChI Key: YGHZBEQIBIVNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(Cyclopropylmethoxy)pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Cyclopropylmethoxy)pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

[5-(cyclopropylmethoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C10H13NO2/c12-6-9-3-4-10(5-11-9)13-7-8-1-2-8/h3-5,8,12H,1-2,6-7H2

InChI Key

YGHZBEQIBIVNJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(cyclopropylmethoxy)-2-methylpyridine (3.9 g, 24 mmol) in dichloromethane (50 mL) was added 3-chlorobenzoperoxoic acid (7.6 g, 32 mmol) at room temperature. After being stirred at room temperature for 1 hour, the mixture was poured into saturated aqueous sodium bicarbonate solution. The organic phase was extracted with dichloromethane (twice). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was dissolved in acetic anhydride (50 mL) and the mixture was stirred at 100° C. for 2 hours. Half of the solvent was removed under the reduced pressure. The residue was dissolved into methanol (50 mL). Potassium carbonate (20 g, 143 mmol) was added to the mixture carefully. The mixture was stirred at room temperature for 1 hour. The mixture was poured into H2O, and the aqueous phase was extracted with ethyl acetate (twice). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (1:1 (v/v)) to give 4.5 g (quantitative yield) of the title compound as a brown oil:
Quantity
3.9 g
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reactant
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7.6 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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reactant
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20 g
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reactant
Reaction Step Three
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0 (± 1) mol
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